molecular formula C10H10N2O3 B8052708 Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B8052708
M. Wt: 206.20 g/mol
InChI Key: FFJPXVSQELKEAA-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Tautomerism in Heterocyclic Compounds : Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in the synthesis and tautomerism of various heterocyclic compounds. For instance, it can be synthesized from ethyl 2-pyridylacetate and undergoes reactions like nitrosation, nitration, and bromination. Its derivatives are used to study tautomerism in solution (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

  • Analogues of Biological Compounds : In medicinal chemistry, derivatives of this compound are used to create analogues of biologically significant compounds, such as guanine analogues. This research contributes to the development of new drugs and therapeutic agents (Ehler, Robins, & Meyer, 1977).

  • Selective Inhibitors in Pharmacology : Compounds derived from this compound are synthesized as selective inhibitors for specific receptors like A1 adenosine receptors. These compounds are significant in the development of new pharmacological agents (Manetti et al., 2005).

  • Synthesis of Peri-Fused Indolizines and Azaindolizines : This compound plays a role in the synthesis of indolizines and azaindolizines via intramolecular 1,3-dipolar cycloaddition, contributing to the development of new organic compounds with potential applications in various fields (Miki, Uragi, Takemura, & Ikeda, 1985).

  • Antagonists in Corticotropin-Releasing Factor : Derivatives of this compound are used in the synthesis of corticotropin-releasing factor type-1 antagonists, indicating its role in neuropsychopharmacology and stress-related disorders (Huang et al., 2003).

properties

IUPAC Name

methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-4-12-9(5-7)8(6-11-12)10(13)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJPXVSQELKEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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